molecular formula C15H19N7 B12114551 N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine

N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine

Cat. No.: B12114551
M. Wt: 297.36 g/mol
InChI Key: LDUYZFMIQTUXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine in a substitution reaction.

    Ethyl Group Addition: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core.

    Reduction: Reduction reactions can be performed on the nitro groups if present.

    Substitution: Various substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C15H19N7

Molecular Weight

297.36 g/mol

IUPAC Name

4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21)

InChI Key

LDUYZFMIQTUXSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.